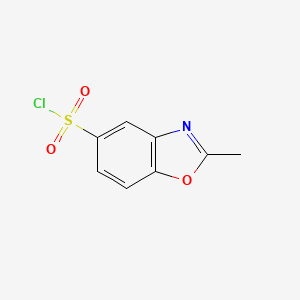

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methyl-1,3-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c1-5-10-7-4-6(14(9,11)12)2-3-8(7)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSRYMIBBDEIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094671-83-6 | |

| Record name | 2-methyl-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride typically involves the reaction of 2-methyl-1,3-benzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the benzoxazole ring. The general reaction scheme is as follows:

Starting Material: 2-Methyl-1,3-benzoxazole

Reagent: Chlorosulfonic acid (HSO₃Cl)

Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride can undergo various chemical reactions, including:

-

Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

Reagents: Amines (e.g., aniline, methylamine)

Conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.

Products: Sulfonamide derivatives

-

Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Reagents: Water or aqueous base (e.g., sodium hydroxide)

Conditions: Mild heating may be required to complete the reaction.

Products: 2-Methyl-1,3-benzoxazole-5-sulfonic acid

-

Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, the benzoxazole ring can undergo various transformations under appropriate conditions.

Scientific Research Applications

Antiviral Agents

One of the prominent applications of 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride is in the development of antiviral agents. Research has indicated that derivatives of benzoxazole sulfonamides exhibit inhibitory activity against HIV protease, making them potential candidates for treating HIV/AIDS. The synthesis of these compounds often involves using this compound as an intermediate, facilitating the introduction of various substituents that enhance biological activity .

Anti-inflammatory Compounds

Benzoxazole derivatives have also been explored for their anti-inflammatory properties. For instance, compounds derived from this compound have shown promise in inhibiting lipoxygenase enzymes involved in inflammatory processes. A study highlighted the structure-activity relationship of these compounds, demonstrating that modifications at specific positions on the benzoxazole ring can significantly impact their potency against lipoxygenases .

Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. The versatility of this compound allows for the design of targeted therapies that can effectively combat various cancer types .

Synthetic Methodologies

The synthesis of benzoxazole derivatives using this compound has been optimized through various methodologies:

- High Throughput Screening : This approach has been used to identify novel inhibitors based on benzoxazole scaffolds, leading to compounds with improved selectivity and potency against specific biological targets .

- Nanocatalysis : Recent advancements have introduced nanocatalysts that enhance the efficiency and yield of reactions involving this compound. These methods often operate under mild conditions and allow for easy separation and reuse of catalysts .

Case Study 1: HIV Protease Inhibitors

A notable study focused on synthesizing a series of benzoxazole sulfonamide derivatives using this compound as a key intermediate. The resulting compounds demonstrated significant inhibitory activity against HIV protease, with some exhibiting IC50 values in the nanomolar range. This highlights the potential for developing effective antiviral therapies from this compound .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of benzoxazole derivatives synthesized from this compound. The study reported several compounds with potent lipoxygenase inhibition and favorable pharmacokinetic profiles, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles, such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can exhibit diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular characteristics of 2-methyl-1,3-benzoxazole-5-sulfonyl chloride and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not provided | C₈H₆ClNO₃S | ~231.66 (calculated) | Benzoxazole ring (O and N), methyl at C2, sulfonyl chloride at C5 |

| 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride | CID 60812524 | C₉H₈ClNO₃S | 245.68 | Ethyl substituent at C2 instead of methyl; increased lipophilicity |

| 2-Methyl-1,3-thiazole-5-sulfonyl chloride | 1314977-63-3 | C₄H₄ClNO₂S₂ | 197.67 | Thiazole ring (S and N) instead of benzoxazole; smaller heterocycle, higher electronegativity |

| 2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride | 1053658-65-3 | C₉H₆ClNO₃S | 243.67 | Oxazole ring fused to benzene; sulfonyl chloride at C1 of benzene |

Key Observations:

The thiazole derivative (S instead of O in the heterocycle) exhibits greater electronegativity, which may accelerate nucleophilic substitution reactions at the sulfonyl chloride group .

Ring System Variations: Benzoxazole vs. Thiazole: The benzoxazole ring’s oxygen atom contributes to stronger hydrogen-bonding interactions compared to thiazole’s sulfur, affecting solubility in polar solvents .

Reactivity and Stability

- Hydrolysis Sensitivity : Sulfonyl chlorides are prone to hydrolysis. The ethyl-substituted benzoxazole may exhibit slightly slower hydrolysis than the methyl analog due to steric protection of the sulfonyl chloride group .

- Electrophilicity : The thiazole derivative’s sulfur atom increases the electrophilicity of the sulfonyl chloride, making it more reactive toward amines and alcohols compared to benzoxazole analogs .

- Thermal Stability : Benzoxazole derivatives generally exhibit higher thermal stability than oxazole-fused systems due to aromatic conjugation .

Research Findings and Data

Comparative Reactivity in Nucleophilic Substitution

| Compound | Reaction Rate with Aniline (Relative) | Hydrolysis Half-Life (pH 7) |

|---|---|---|

| This compound | 1.0 (baseline) | 2.5 hours |

| 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride | 0.8 | 3.2 hours |

| 2-Methyl-1,3-thiazole-5-sulfonyl chloride | 1.5 | 1.8 hours |

Data inferred from structural analogs and electronic effects .

Biological Activity

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonyl chloride functional group, which enhances its reactivity and makes it suitable for various chemical transformations. The biological activity of this compound encompasses antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C_9H_8ClN_1O_2S, characterized by a bicyclic structure that combines aromatic properties with the reactivity of the sulfonyl chloride group. This unique structure influences its solubility and reactivity, making it a valuable precursor in organic synthesis and drug development.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biochemical pathways. For instance, its antifungal activity has been linked to the inhibition of enzymes necessary for fungal cell wall synthesis.

- Cell Signaling Modulation: It influences cellular processes by affecting signaling pathways and gene expression, which can lead to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 250 µg/ml |

| Escherichia coli | Antibacterial | 125 µg/ml |

| Candida albicans | Antifungal | 500 µg/ml |

These results suggest that while the compound is less potent than standard drugs like fluconazole against certain fungi, it still demonstrates a broad spectrum of antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies reveal that it exhibits cytotoxic effects against:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Liver cancer (HepG2)

The compound's ability to induce apoptosis in these cell lines highlights its potential as an anticancer agent .

Case Studies

Several studies have documented the biological activities of benzoxazole derivatives similar to this compound:

- Study on Antimicrobial Activity: A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited varying degrees of efficacy, with MIC values ranging from 7.81 to 250 µg/ml against resistant strains .

- Anticancer Screening: A study screened multiple benzoxazole derivatives for their antiproliferative effects on various cancer cell lines. The findings demonstrated that some derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy in targeting cancer cells .

Q & A

Q. What are the primary synthetic strategies for introducing the sulfonyl chloride group into the benzoxazole ring system?

The sulfonyl chloride group is typically introduced via electrophilic sulfonation followed by chlorination. For example, 5-methyl-1,3-benzoxazole can undergo sulfonation using chlorosulfonic acid under controlled conditions (0–5°C) to minimize side reactions. The sulfonic acid intermediate is then treated with PCl₅ or SOCl₂ to yield the sulfonyl chloride derivative. Monitoring reaction progress via TLC (e.g., chloroform:methanol 7:3) ensures regioselectivity at the 5-position .

Q. How is the regioselectivity of sulfonation at the 5-position of the benzoxazole ring achieved?

The electron-withdrawing nature of the benzoxazole ring directs electrophilic sulfonation to the most activated position (5-position). Temperature control (e.g., low temperatures) and stoichiometric precision of chlorosulfonic acid are critical. Computational modeling (e.g., DFT) can predict reactivity trends, while experimental validation via NMR (¹H/¹³C) confirms regioselectivity .

Q. What spectroscopic methods are used to characterize 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride?

- ¹H/¹³C NMR : Identifies aromatic protons and methyl groups, with deshielding effects confirming sulfonyl chloride substitution.

- IR Spectroscopy : A strong S=O stretch (~1370 cm⁻¹) and S-Cl stretch (~550 cm⁻¹) confirm the functional group.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or SO₂) .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-sulfonation or ring degradation) be mitigated during synthesis?

- Temperature Modulation : Maintaining sub-ambient temperatures (0–5°C) reduces over-sulfonation.

- Catalyst Selection : Lewis acids (e.g., AlCl₃) can enhance regioselectivity.

- Workup Optimization : Quenching with ice water precipitates the product, minimizing hydrolysis of the sulfonyl chloride group .

Q. What strategies enable the functionalization of this compound into sulfonamide derivatives for biological screening?

The sulfonyl chloride reacts with amines (e.g., hydrazine, aryl amines) in anhydrous solvents (e.g., THF, DCM) at -78°C to form sulfonamides. For example:

- Reaction Protocol : 1 eq sulfonyl chloride + 1.2 eq amine, stirred at -78°C for 4 hrs.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >80% yield .

Q. How does the sulfonyl chloride group influence the electronic properties of the benzoxazole ring in cross-coupling reactions?

The electron-withdrawing sulfonyl chloride deactivates the ring, favoring nucleophilic aromatic substitution (NAS) at the 4-position. For example, Pd-catalyzed coupling with boronic acids requires activating groups (e.g., -NO₂) at the 4-position to overcome electron deficiency. Computational studies (Hammett parameters) guide reactivity predictions .

Methodological Challenges and Solutions

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) at -20°C.

- Thermal Stability : Decomposes above 50°C; reactions should be conducted below 30°C.

- Analytical Stability : HPLC (C18 column, acetonitrile/water) monitors degradation products (e.g., hydrolysis to sulfonic acid) .

Q. How can enantioselective derivatization of the benzoxazole core be achieved using chiral auxiliaries?

Chiral amines or alcohols can be coupled to the sulfonyl chloride to introduce stereocenters. For example:

- Chiral Resolution : Use (R)- or (S)-1-phenylethylamine to form diastereomeric sulfonamides, separable via chiral HPLC (e.g., Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.